Dasotraline Hydrochloride

Description

Properties

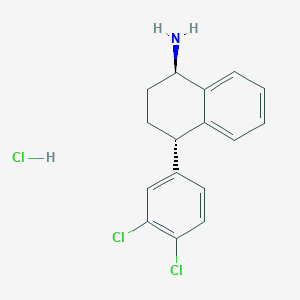

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-DFIJPDEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-08-6 | |

| Record name | Dasotraline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DASOTRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dasotraline Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasotraline is a novel monoamine reuptake inhibitor characterized by its preferential and potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with a significantly weaker affinity for the serotonin transporter (SERT).[1][2] This dual-inhibition mechanism results in increased synaptic concentrations of dopamine and norepinephrine, which are neurotransmitters critically involved in attention, motivation, and executive function.[1][3] Dasotraline's unique pharmacokinetic profile, defined by a slow absorption and long elimination half-life, allows for stable plasma concentrations over a 24-hour period with once-daily dosing.[4][5] This technical guide provides an in-depth overview of the mechanism of action of dasotraline hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. Although development for ADHD and binge eating disorder (BED) was halted, the extensive preclinical and clinical research provides valuable insights into its function.[6]

Core Mechanism of Action

This compound exerts its pharmacological effects by binding to and blocking the presynaptic dopamine and norepinephrine transporters.[7] This action inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors.[3] The sustained elevation of dopamine and norepinephrine levels in key brain regions, such as the prefrontal cortex and striatum, is believed to be the primary mechanism underlying its therapeutic potential in disorders like ADHD and BED.[1][8]

Quantitative Pharmacodynamics

The affinity and potency of dasotraline for monoamine transporters have been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Transporter Inhibition

| Transporter | IC50 (nM) | Species | Assay Type |

| hDAT | 3 | Human | Radiometric Functional Uptake |

| hNET | 4 | Human | Radiometric Functional Uptake |

| hSERT | 15 | Human | Radiometric Functional Uptake |

| hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. Data sourced from reference[8]. |

In Vivo Transporter Occupancy

| Transporter | TO50 (ng/mL) | Species | Study Type |

| DAT | 32 | Mouse | Ex Vivo Occupancy |

| NET | 109 | Mouse | Ex Vivo Occupancy |

| SERT | 276 | Mouse | Ex Vivo Occupancy |

| TO50: Plasma concentration required for 50% transporter occupancy. Data sourced from reference[8]. |

| Study Type | Animal Model | Dasotraline Dose | DAT Occupancy | NET Occupancy | SERT Occupancy |

| SPECT Imaging | Baboon | 0.2 mg/kg (i.v.) | 87% | 20% | 20% |

| Data sourced from reference[8]. |

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies that elucidated the mechanism of action of dasotraline.

In Vitro Radiometric Functional Uptake Assays

Objective: To determine the in vitro potency of dasotraline to inhibit the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective human transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and plated into 96-well microplates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of dasotraline or a vehicle control.

-

Radioligand Addition: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

-

Incubation: The plates are incubated for a short period (typically 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

-

Quantification: The amount of radioligand taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of dasotraline that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Microdialysis in Rats

Objective: To measure the effect of dasotraline on extracellular concentrations of dopamine and norepinephrine in specific brain regions.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with microdialysis guide cannulae targeting the prefrontal cortex and striatum.

-

Probe Insertion: Following a recovery period, a microdialysis probe with a semipermeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

Dasotraline Administration: Dasotraline is administered systemically (e.g., intraperitoneally).

-

Post-Dose Sampling: Dialysate collection continues to monitor changes in extracellular dopamine and norepinephrine concentrations over time.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the neurotransmitter levels.

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and plotted over time to determine the magnitude and duration of the effect of dasotraline.

SPECT Imaging in Baboons

Objective: To determine the in vivo occupancy of dopamine and norepinephrine transporters by dasotraline in the living brain.

Methodology:

-

Radiotracer Selection: Specific radiotracers that bind to DAT (e.g., [123I]altropane) and NET are selected.

-

Animal Preparation: Baboons are anesthetized and positioned in a SPECT scanner.

-

Baseline Scan: A baseline scan is performed following the injection of the radiotracer to determine the initial level of transporter binding.

-

Dasotraline Administration: A single intravenous dose of dasotraline is administered.

-

Post-Dose Scan: A second SPECT scan is acquired to measure the displacement of the radiotracer by dasotraline.

-

Image Analysis: Regions of interest (ROIs) corresponding to brain areas with high densities of DAT and NET (e.g., striatum and thalamus) are drawn on the SPECT images.

-

Occupancy Calculation: The percentage of transporter occupancy is calculated by comparing the radiotracer binding in the baseline and post-dasotraline scans.

Visualizing the Mechanism and Workflow

Signaling Pathway of Dasotraline

Caption: Dasotraline's inhibition of DAT and NET increases synaptic dopamine and norepinephrine.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for assessing dasotraline's effect on neurotransmitter levels via microdialysis.

Logical Relationship of Dasotraline's Dual Inhibition

Caption: Logical flow from dasotraline administration to potential therapeutic effects.

References

- 1. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: methodology and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. um.edu.mt [um.edu.mt]

- 5. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms [adhdevidence.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Dasotraline Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of dasotraline hydrochloride ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride). Dasotraline is a novel dopamine and norepinephrine reuptake inhibitor that has been investigated for the treatment of various central nervous system disorders.[1][2][3] Understanding its physicochemical properties is critical for the development of stable and effective pharmaceutical formulations. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and discusses potential degradation pathways and drug-excipient compatibility considerations based on established scientific principles and regulatory guidelines.

Physicochemical Properties

This compound is the hydrochloride salt of dasotraline. It presents as a white to off-white solid powder.[][5] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆Cl₃N | [5][6] |

| Molecular Weight | 328.66 g/mol | [5][6] |

| Appearance | White to off-white solid powder | [][5] |

| pKa (Strongest Basic) | 9.52 (Predicted) | [3] |

| logP | 4.92 (ALOGPS, Predicted) | [3] |

Note: pKa and logP values are computationally predicted and should be confirmed by experimental analysis.

Solubility Characteristics

The solubility of this compound is a critical factor for its formulation and in vivo dissolution. As the hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values.

Quantitative Solubility Data

The available experimental solubility data for this compound is limited but provides key insights into its behavior in common laboratory solvents.

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL (≥ 94.32 mM) | Not specified | [6][7][8] |

| Water (H₂O) | 1.61 mg/mL (4.90 mM) | Requires ultrasonic agitation and heating to 60°C | [6][7] |

Note: The reported water solubility was achieved under specific physical conditions, suggesting that the intrinsic solubility at room temperature may be lower.

Experimental Protocol: pH-Dependent Solubility Profile

To fully characterize the solubility, a pH-solubility profile should be established. The following protocol outlines a standard procedure.

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to vials containing each buffer solution.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

-

Sample Analysis:

-

Filter the samples through a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF).

-

Dilute the filtrate appropriately with the mobile phase.

-

Quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.

-

-

Data Reporting: Plot the determined solubility (in mg/mL or µg/mL) against the measured pH of each saturated solution.

Caption: Experimental workflow for determining pH-solubility profile.

Stability Characteristics

Assessing the stability of this compound is essential to ensure its quality, safety, and efficacy throughout its shelf life. This involves evaluating the drug substance under various stress conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Solution Stability

The stability of this compound in solution is critical for preparing stock solutions for research and for the development of liquid dosage forms.

| Solvent | Storage Temperature | Stability Period | Source |

| DMSO | -80°C | 6 months | [6][7][8] |

| DMSO | -20°C | 1 month | [6][7][8] |

Note: Solutions should be stored in sealed containers, protected from moisture.

Solid-State Stability & Forced Degradation

While specific forced degradation studies for this compound are not publicly available, insight can be gained from studies on the structurally related compound, sertraline hydrochloride. Sertraline HCl is reported to be stable to hydrolytic (acidic, basic) and thermal stress but susceptible to degradation under oxidative and photolytic conditions.[9] Therefore, a similar degradation profile may be anticipated for this compound.

Forced degradation studies are crucial for identifying potential degradation products and establishing the specificity of analytical methods.

Experimental Protocol: Forced Degradation Study (ICH Q1A R2)

This protocol describes a typical forced degradation study for a new drug substance like this compound.

-

Objective: To identify potential degradation products and pathways under various stress conditions. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive decomposition.[10]

-

Conditions:

-

Acid Hydrolysis: Treat the drug substance in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat the drug substance in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the drug substance in 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) for solution-state studies.

-

Expose the drug substance (solid and in solution) to the stress conditions outlined above.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours).

-

Neutralize the acid and base-stressed samples before analysis.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector for identification of degradation products.

-

Calculate the percentage of degradation and determine the mass balance.

-

Caption: Standard workflow for a forced degradation study.

Drug-Excipient Compatibility

Evaluating the compatibility of this compound with common pharmaceutical excipients is a mandatory step in pre-formulation to ensure the stability of the final dosage form.[11][12] No specific compatibility studies for dasotraline have been published. Therefore, a standard screening protocol is recommended.

Experimental Protocol: Drug-Excipient Compatibility Screening

-

Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., tablet, capsule), including fillers (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

-

Sample Preparation:

-

Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (drug:excipient).

-

Prepare a control sample of the pure drug.

-

For accelerated studies, a small amount of water (e.g., 5% w/w) may be added to the mixtures to simulate high humidity conditions.

-

-

Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

-

Analytical Techniques:

-

Differential Scanning Calorimetry (DSC): Analyze samples at time zero to detect any immediate physical interactions, such as changes in melting point or the appearance of new thermal events.

-

High-Performance Liquid Chromatography (HPLC): Analyze stressed samples to quantify the amount of remaining dasotraline and to detect and quantify any new degradation products. Compare the degradation profile of the binary mixtures to that of the pure drug control.

-

Visual Observation: Note any changes in the physical appearance (e.g., color, caking) of the mixtures over time.

-

Mechanism of Action: Synaptic Monoamine Reuptake Inhibition

This compound exerts its pharmacological effect by inhibiting the presynaptic reuptake of key neurotransmitters in the central nervous system. It is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and a weaker inhibitor of the serotonin transporter (SERT).[13][14][15] This dual inhibition leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

Caption: Dasotraline inhibits DAT and NET, increasing synaptic neurotransmitter levels.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative data is limited, established analytical protocols and knowledge of the compound's chemical structure allow for a robust approach to its characterization. The provided methodologies for determining pH-solubility, conducting forced degradation and drug-excipient compatibility studies serve as a foundation for researchers and formulation scientists. Further experimental work is required to fully elucidate the degradation pathways and to establish a comprehensive physicochemical profile, which will be instrumental in the development of stable, safe, and effective drug products.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 5. medkoo.com [medkoo.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dasotraline | Dopamine Transporter | CAS 675126-05-3 | Buy Dasotraline from Supplier InvivoChem [invivochem.com]

- 9. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Dasotraline: A Dual Dopamine and Norepinephrine Reuptake Inhibitor for ADHD and Binge Eating Disorder

FOR IMMEDIATE RELEASE

Marlborough, MA – November 10, 2025 – This technical whitepaper provides an in-depth overview of the preclinical research on dasotraline, a novel compound investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Dasotraline is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a significantly weaker effect on the serotonin transporter (SERT).[1][2][3] Its unique pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, results in stable plasma concentrations over a 24-hour period with once-daily dosing.[2][4][5] Although clinical development of dasotraline was ultimately discontinued, the preclinical data offer valuable insights for researchers and drug development professionals in the fields of neuropsychiatry and metabolic disorders.[6]

Pharmacological Profile and Mechanism of Action

Dasotraline acts as a dual dopamine and norepinephrine reuptake inhibitor (DNRI).[1][7] In vitro studies have demonstrated its high affinity for human DAT and NET, with substantially lower affinity for SERT. This pharmacological profile suggests that its therapeutic effects in ADHD and BED are primarily mediated through the modulation of dopaminergic and noradrenergic signaling in the brain.[8][9] By blocking the reuptake of these neurotransmitters from the synaptic cleft, dasotraline increases their extracellular concentrations, thereby enhancing neurotransmission in key brain circuits implicated in attention, impulse control, and reward processing.

Table 1: In Vitro Transporter Inhibition

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 3[1][2] |

| Norepinephrine Transporter (NET) | 4[1][2] |

| Serotonin Transporter (SERT) | 15[1][2] |

Preclinical Pharmacokinetics and Brain Occupancy

Preclinical studies in animal models indicated that dasotraline is well-absorbed and distributed, and extensively metabolized.[10] In humans, the compound exhibits slow oral absorption and a prolonged elimination half-life of approximately 47-77 hours.[4][11] This pharmacokinetic profile leads to stable plasma concentrations at steady state, which is typically reached within 10 days of daily dosing.[2][5]

Positron Emission Tomography (PET) studies in rhesus monkeys and humans have been crucial in elucidating the relationship between plasma concentrations of dasotraline and its target engagement in the brain. These studies have quantified the occupancy of DAT at therapeutic doses.

Table 2: Dopamine Transporter (DAT) Occupancy

| Species | Dose / Plasma Concentration | Striatal DAT Occupancy (%) | Reference |

| Rhesus Monkey | 0.1 mg/kg (i.v.) | 54% | [12] |

| Rhesus Monkey | 0.2 mg/kg (i.v.) | 68% | [12] |

| Human | 4.5 ng/mL (plasma) | 50% | [1][2] |

| Human | 8 mg/day (estimated steady-state) | 56% | [1] |

| Human | 18 ng/mL (estimated steady-state) | 71% | [1] |

A key finding from these studies is that even with intravenous administration, which is favored by recreational drug abusers, the onset of DAT occupancy and the subsequent elevation of synaptic dopamine levels are significantly more gradual for dasotraline compared to methylphenidate.[12] This slow onset of pharmacodynamic effects is thought to contribute to its lower potential for abuse.[11][12]

Preclinical Efficacy Models

Dasotraline has been evaluated in established animal models that recapitulate certain behavioral aspects of ADHD and binge eating disorder.

ADHD Model: Delay Discounting Test in Rats

In a behavioral paradigm designed to assess impulsive choice, a core feature of ADHD, the administration of dasotraline to rats significantly increased their preference for a larger, delayed reward over a smaller, immediate reward.[1][8] This effect on the delay discounting test suggests that dasotraline can reduce impulsive decision-making.[8]

Binge Eating Disorder Model: Binge-Like Chocolate Consumption in Rats

The potential therapeutic utility of dasotraline for BED was supported by a rat model of binge-like eating. In this model, dasotraline demonstrated a significant and dose-dependent reduction in the consumption of a highly palatable food (chocolate), with a less pronounced effect on the consumption of standard chow.[4] This selective reduction in binge-like eating behavior, without a major impact on regular food intake, pointed towards a specific effect on the rewarding and compulsive aspects of food consumption.[4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of dasotraline involves the blockade of DAT and NET, leading to an increase in extracellular dopamine and norepinephrine. This modulation of catecholaminergic signaling pathways is central to its therapeutic effects.

The experimental workflow for preclinical evaluation typically involves a tiered approach, starting with in vitro characterization, followed by in vivo pharmacokinetic and pharmacodynamic studies, and culminating in behavioral efficacy models.

Detailed Experimental Protocols

While detailed proprietary protocols are not publicly available, the following represent generalized methodologies for the key experiments cited, based on standard practices in the field.

In Vitro Transporter Binding and Uptake Assays

-

Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of dasotraline at DAT, NET, and SERT.

-

Methodology:

-

Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing human DAT, NET, or SERT are cultured under standard conditions.

-

Binding Assays: Cell membranes are prepared and incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of dasotraline. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Radioactivity is measured using a scintillation counter, and Ki values are calculated using the Cheng-Prusoff equation.

-

Uptake Assays: Adherent cells are incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of dasotraline. The uptake reaction is stopped, and intracellular radioactivity is quantified. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving rats following dasotraline administration.

-

Methodology:

-

Surgical Implantation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into a target brain region, such as the striatum or prefrontal cortex.

-

Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of dasotraline (e.g., via intraperitoneal injection).

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Delay Discounting Task in Rats

-

Objective: To assess the effect of dasotraline on impulsive choice.

-

Methodology:

-

Apparatus: The experiment is conducted in operant conditioning chambers equipped with two levers and a food pellet dispenser.

-

Training: Rats are trained to press one lever for a small, immediate food reward and the other lever for a larger, delayed reward. The delay to the larger reward is systematically varied across sessions.

-

Testing: Once a stable baseline of choice behavior is established, rats are treated with dasotraline or vehicle prior to the test sessions.

-

Data Analysis: The primary dependent measure is the percentage of choices for the larger, delayed reward as a function of the delay duration. An increase in the choice of the larger reward indicates a reduction in impulsivity.

-

Conclusion

The preclinical data for dasotraline robustly characterize it as a potent and balanced dual dopamine and norepinephrine reuptake inhibitor with a unique pharmacokinetic profile that allows for stable, once-daily dosing. The evidence from animal models provided a strong rationale for its investigation in ADHD and binge eating disorder. Although the clinical development of dasotraline has been halted, the extensive preclinical and clinical research conducted provides a valuable foundation for future drug discovery and development efforts targeting the dopaminergic and noradrenergic systems for the treatment of these and other neuropsychiatric disorders.

References

- 1. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of dasotraline in attention-deficit hyperactivity disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 10. benthamscience.com [benthamscience.com]

- 11. Assessment of human abuse potential of dasotraline compared to methylphenidate and placebo in recreational stimulant users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

Dasotraline Enantiomers: A Technical Guide to Stereospecific Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), represents a significant area of interest in the development of therapeutics for neuro-psychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Structurally, dasotraline is a specific stereoisomer of desmethylsertraline, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), sertraline. The stereochemistry of dasotraline is crucial to its pharmacological profile, as different enantiomers and diastereomers exhibit distinct affinities and activities at the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This technical guide provides an in-depth analysis of the biological activity of dasotraline's enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Thesis

The specific (1R,4S) stereoconfiguration of dasotraline confers a potent and relatively balanced inhibition of dopamine and norepinephrine reuptake, with a lesser but significant effect on serotonin reuptake. This profile is distinct from its other stereoisomers, which exhibit different potencies and selectivities for the monoamine transporters. Understanding these stereospecific differences is paramount for rational drug design and the development of targeted therapeutics.

Quantitative Analysis of Biological Activity

The in vitro biological activity of dasotraline and its related stereoisomers is typically quantified through inhibition constants (Ki) from radioligand binding assays and half-maximal inhibitory concentrations (IC50) from neurotransmitter uptake assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Human Monoamine Transporters by Dasotraline ((1R,4S)-Desmethylsertraline)

| Compound | Transporter | IC50 (nM) |

| Dasotraline | hDAT | 3 |

| hNET | 4 | |

| hSERT | 15 |

Table 2: In Vitro Inhibition of Rat Monoamine Transporters by Dasotraline Stereoisomers and Related Compounds

| Compound | Transporter | IC50 (nM) | Ki (nM) |

| Dasotraline ((1R,4S)-Desmethylsertraline) | rDAT | 4 | - |

| rNET | 6 | - | |

| rSERT | 11 | - | |

| (1S,4S)-Desmethylsertraline | rDAT | 3800[1] | - |

| rNET | 4600[1] | - | |

| rSERT | 450[1] | - | |

| Desmethylsertraline (racemic mixture) | DAT | - | 440[2] |

| NET | - | 420[2] | |

| SERT | - | 76[2] |

Qualitative Summary of Stereoisomer Activity:

Based on studies of sertraline stereoisomers, which are structurally analogous to the desmethylsertraline stereoisomers, the following qualitative differences in activity have been observed:

-

Trans Isomers:

-

The (+)-(1R, 4S)-enantiomer (Dasotraline) is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake.

-

The (−)-(1S, 4R)-enantiomer is more selective for norepinephrine reuptake inhibition.

-

-

Cis Isomers:

-

The (+)-(1S, 4S)-enantiomer is a potent inhibitor of serotonin reuptake.

-

Experimental Protocols

The determination of the biological activity of dasotraline enantiomers relies on standardized in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of dasotraline enantiomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Test compounds: Dasotraline enantiomers at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For determination of non-specific binding, a separate set of wells will contain the radioligand and the non-specific binding control.

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This assay measures the functional inhibition of neurotransmitter uptake into presynaptic nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of dasotraline enantiomers for the uptake of dopamine, norepinephrine, and serotonin.

Materials:

-

Synaptosomes prepared from specific rat brain regions (e.g., striatum for dopamine, hypothalamus or frontal cortex for norepinephrine, and frontal cortex or brainstem for serotonin).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compounds: Dasotraline enantiomers at various concentrations.

-

Uptake buffer: e.g., Krebs-Henseleit buffer containing pargyline (to inhibit monoamine oxidase) and antioxidants (e.g., ascorbic acid).

-

Non-specific uptake control: Incubation at 0-4°C or in the presence of a high concentration of a known uptake inhibitor.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in the uptake buffer.

-

Pre-incubation: Pre-incubate the synaptosome suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer, or by adding a stop solution containing a potent uptake inhibitor.

-

Lysis and Scintillation Counting: Lyse the synaptosomes and measure the radioactivity of the internalized neurotransmitter using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway: Dasotraline's Mechanism of Action

Caption: Dasotraline inhibits DAT, NET, and SERT, increasing synaptic monoamine levels.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of dasotraline enantiomers.

Logical Relationship: Stereoisomers of Desmethylsertraline

Caption: Relationship between sertraline, desmethylsertraline, and its stereoisomers.

Conclusion

The biological activity of dasotraline is intrinsically linked to its (1R,4S) stereochemistry. This specific configuration results in a potent inhibition of both the dopamine and norepinephrine transporters, with a lower but still significant affinity for the serotonin transporter. In contrast, its stereoisomers exhibit markedly different pharmacological profiles. The (1S,4S) enantiomer is significantly less potent at all three transporters, with a preference for SERT, while qualitative data suggests the (1S,4R) enantiomer is more selective for NET. This stereospecificity underscores the critical importance of chiral separation and analysis in drug development. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of dasotraline and its analogues, facilitating the development of novel therapeutics with optimized efficacy and side-effect profiles for a range of neuropsychiatric conditions.

References

Early-Phase Clinical Trial Results for Dasotraline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline hydrochloride is a novel dopamine and norepinephrine reuptake inhibitor (DNRI) investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED).[1][2] Its distinct pharmacokinetic profile, characterized by a slow absorption and long elimination half-life, allows for stable plasma concentrations over a 24-hour period with once-daily dosing.[3] This technical guide provides a comprehensive summary of the early-phase clinical trial results for dasotraline, focusing on its pharmacokinetics, efficacy, and safety in various patient populations. Note that in May 2020, the development program for dasotraline was halted, and New Drug Applications (NDAs) for ADHD and BED were withdrawn.[1]

Mechanism of Action

Dasotraline functions as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By blocking these transporters in the presynaptic terminal, dasotraline increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual mechanism is believed to be responsible for its therapeutic effects in ADHD and BED. Unlike amphetamine-based stimulants, dasotraline does not induce the release of dopamine, which may lower its potential for abuse.[1]

Pharmacokinetic Profile

Dasotraline exhibits a unique pharmacokinetic profile with slow absorption and a long elimination half-life, leading to stable plasma concentrations over a 24-hour dosing interval.

| Parameter | Value | Source |

| Absorption | Slow | [3] |

| Elimination Half-Life | 47-77 hours | [3] |

| Time to Steady State | Approximately 10 days | [3] |

| Dopamine Transporter (DAT) Occupancy | ~50% at 4.5 ng/mL plasma concentration | [3] |

| Serotonin Transporter (SERT) Occupancy | No significant occupancy | [3] |

Experimental Protocols

The early-phase clinical trials for dasotraline were typically randomized, double-blind, placebo-controlled studies conducted in outpatient settings.

Key Methodological Components:

-

Patient Population : Adults (18-55 years) or children/adolescents (6-12 years) with a DSM-IV-TR or DSM-5 diagnosis of ADHD or BED.[4][5][6]

-

Inclusion Criteria : Typically included a baseline severity score on a relevant scale, such as the ADHD Rating Scale, Version IV (ADHD RS-IV) total score of ≥ 26 for adults with ADHD.[6]

-

Exclusion Criteria : Common exclusions were other primary psychiatric disorders (e.g., bipolar disorder, psychosis), recent substance abuse, and use of other psychotropic medications.[4]

-

Study Design : Randomized, double-blind, multicenter, placebo-controlled, parallel-group, and fixed-dose or flexible-dose designs were utilized.[4][5]

-

Treatment Duration : Ranged from 4 to 12 weeks of double-blind treatment.[1][7]

-

Dosage : Fixed or flexible daily doses typically ranged from 2 mg to 8 mg.[1][7]

-

Primary Efficacy Endpoints :

-

Secondary Efficacy Endpoints : Included the Clinical Global Impression, Severity (CGI-S) scale and other relevant disorder-specific scales.[4][7]

-

Safety Assessments : Monitored adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[4][7]

Efficacy Results

Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults

| Study Endpoint | Dasotraline 4 mg/day | Dasotraline 8 mg/day | Placebo | p-value (vs. Placebo) | Source |

| Change in ADHD RS-IV Total Score (4 weeks) | -12.4 | -13.9 | -9.7 | 8 mg: 0.019; 4 mg: 0.076 | [3] |

| Change in Modified CGI-S Score (4 weeks) | -1.1 | -1.1 | -0.7 | 8 mg: 0.013; 4 mg: 0.021 | [3] |

| Responder Rate (≥30% reduction in ADHD RS-IV) | 49.1% | 52.3% | 38.2% | 8 mg: 0.029; 4 mg: 0.109 | [4] |

Attention-Deficit/Hyperactivity Disorder (ADHD) in Children (6-12 years)

| Study Endpoint | Dasotraline 2 mg/day | Dasotraline 4 mg/day | Placebo | p-value (vs. Placebo) | Source |

| Change in ADHD RS-IV-HV Total Score (6 weeks) | -11.8 | -17.5 | -11.4 | 4 mg: <0.001; 2 mg: not significant | [8] |

| Improvement in CGI-S Score | Not significant | Significant | - | 4 mg: Significant | [8] |

Binge-Eating Disorder (BED) in Adults

A flexible-dose (4, 6, or 8 mg/day) study showed a significant reduction in binge-eating days per week compared to placebo.[7] A subsequent fixed-dose study provided further insights.

| Study Endpoint (12 weeks) | Dasotraline 4 mg/day | Dasotraline 6 mg/day | Placebo | p-value (vs. Placebo) | Source |

| Change in Binge-Eating Days per Week | -3.21 | -3.47 | -2.92 | 6 mg: 0.0045; 4 mg: not significant | [9] |

| Improvement in BE-CGI-S Score | Effect Size: 0.27 | Effect Size: 0.37 | - | - | [9] |

| Improvement in YBOCS-BE Total Score | Effect Size: 0.29 | Effect Size: 0.43 | - | - | [9] |

Safety and Tolerability

Dasotraline was generally well-tolerated in early-phase trials. The most commonly reported adverse events were consistent with the known effects of dopamine and norepinephrine reuptake inhibitors.

| Adverse Event | Dasotraline Frequency | Placebo Frequency | Source |

| Insomnia | 44.6% (BED study) | 8.1% (BED study) | [7] |

| Dry Mouth | 27.4% (BED study) | 5.0% (BED study) | [7] |

| Decreased Appetite | 19.7% (BED study) | 6.9% (BED study) | [7] |

| Anxiety | 17.8% (BED study) | 2.5% (BED study) | [7] |

| Nausea | Reported as frequent | - | [3] |

| Irritability | Reported in pediatric studies | - | [8] |

| Decreased Weight | Reported in pediatric studies | - | [8] |

Discontinuation rates due to adverse events were higher in the dasotraline groups compared to placebo. In an adult ADHD study, discontinuation rates were 10.3% for the 4 mg/day group and 27.8% for the 8 mg/day group.[3]

Conclusion

Early-phase clinical trials demonstrated that dasotraline, a novel dopamine and norepinephrine reuptake inhibitor with a long half-life, showed potential efficacy in treating adult and pediatric ADHD, as well as adult BED.[1][3][7][8] The 8 mg/day dose appeared most effective for adult ADHD, while the 4 mg/day dose was effective in children with ADHD.[3][8] For BED, the 6 mg/day dose showed a significant reduction in binge-eating days.[9] The safety profile was characterized by common side effects such as insomnia, decreased appetite, and dry mouth.[3][7] Despite these promising early results, further clinical studies were deemed necessary to support regulatory approval, and the development program was ultimately discontinued.[1]

References

- 1. additudemag.com [additudemag.com]

- 2. psychiatrist.com [psychiatrist.com]

- 3. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Efficacy and Safety of Dasotraline in Adults With Binge-Eating Disorder: A Randomized, Placebo-Controlled, Flexible-Dose Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Dasotraline on Synaptic Neurotransmitter Concentrations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline is a novel monoamine reuptake inhibitor that has been investigated for the treatment of various neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2][3] Its pharmacological profile is characterized by a potent and relatively balanced inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with a weaker effect on the serotonin transporter (SERT).[4][5][6] This dual mechanism of action is believed to underlie its therapeutic effects by increasing the synaptic concentrations of dopamine and norepinephrine, key neurotransmitters involved in attention, motivation, and impulse control.[4][7] This technical guide provides an in-depth analysis of dasotraline's effects on synaptic neurotransmitter concentrations, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and associated experimental workflows.

Core Mechanism of Action

Dasotraline exerts its effects by binding to the presynaptic dopamine and norepinephrine transporters. By inhibiting these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a sustained increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.

Quantitative Data on Dasotraline's Transporter Interactions

The affinity and potency of dasotraline for monoamine transporters have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Transporter Binding and Reuptake Inhibition

| Transporter | Metric | Value (nM) | Reference |

| Human Dopamine Transporter (hDAT) | IC50 (dopamine uptake) | 3 | [4][5] |

| Human Norepinephrine Transporter (hNET) | IC50 (norepinephrine uptake) | 4 | [4][5] |

| Human Serotonin Transporter (hSERT) | IC50 (serotonin uptake) | 15 | [4][5] |

In Vivo Transporter Occupancy

| Transporter | Metric | Plasma Concentration (ng/mL) | Occupancy (%) | Species | Reference |

| Dopamine Transporter (DAT) | TO50 | 32 | 50 | Mouse | [6] |

| Norepinephrine Transporter (NET) | TO50 | 109 | 50 | Mouse | [6] |

| Serotonin Transporter (SERT) | TO50 | 276 | 50 | Mouse | [6] |

| Dopamine Transporter (DAT) | PET Study | 4.5 | 50 | Human | [4][5] |

| Dopamine Transporter (DAT) | PET Study (0.1 mg/kg IV) | - | 54 | Rhesus Monkey | [8] |

| Dopamine Transporter (DAT) | PET Study (0.2 mg/kg IV) | - | 68 | Rhesus Monkey | [8] |

| Norepinephrine Transporter (NET) | SPECT Study (0.2 mg/kg IV) | - | 20 | Baboon | [6] |

| Serotonin Transporter (SERT) | SPECT Study (0.2 mg/kg IV) | - | 20 | Baboon | [6] |

Experimental Protocols

The following sections detail the typical methodologies used to ascertain the effects of dasotraline on neurotransmitter systems.

Radioligand Binding Assays

These assays are conducted to determine the binding affinity of dasotraline to specific neurotransmitter transporters.

Objective: To quantify the affinity of dasotraline for DAT, NET, and SERT.

General Protocol:

-

Tissue Preparation: Membranes are prepared from cells expressing the human recombinant dopamine, norepinephrine, or serotonin transporters.

-

Radioligand: A specific radioligand with high affinity for the transporter of interest is used (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of dasotraline.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of dasotraline that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vivo Microdialysis

This technique is employed to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following the administration of dasotraline.

Objective: To determine the effect of dasotraline on synaptic concentrations of dopamine, norepinephrine, and serotonin in brain regions such as the prefrontal cortex and striatum.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., a rat).

-

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid that has diffused across the semipermeable membrane of the probe, is collected at regular intervals.

-

Dasotraline Administration: A baseline of neurotransmitter levels is established before dasotraline is administered (e.g., intraperitoneally or subcutaneously).

-

Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: The changes in neurotransmitter concentrations from baseline following dasotraline administration are calculated and expressed as a percentage of the baseline levels. Rat microdialysis studies have shown that dasotraline produces sustained increases in dopamine and norepinephrine concentrations for over four hours.[6]

Conclusion

Dasotraline is a potent dual dopamine and norepinephrine reuptake inhibitor with a significantly weaker affinity for the serotonin transporter. This pharmacological profile leads to a dose-dependent increase in synaptic concentrations of dopamine and norepinephrine, as demonstrated by in vitro binding assays and in vivo microdialysis and neuroimaging studies. The slow absorption and long half-life of dasotraline contribute to stable plasma concentrations, which may offer a continuous therapeutic effect.[3][9] The methodologies outlined in this guide represent the standard approaches for characterizing the neurochemical effects of novel compounds like dasotraline, providing crucial data for understanding their mechanism of action and therapeutic potential. Although Sunovion Pharmaceuticals withdrew the New Drug Applications for dasotraline, the data gathered from its development provide valuable insights into the role of dopamine and norepinephrine in various neurological and psychiatric conditions.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]

The Trajectory of a Triple-Reuptake Inhibitor: A Technical History of Dasotraline (SEP-225289)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline (SEP-225289) is a novel psychoactive compound characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Initially investigated for major depressive disorder (MDD), its development trajectory shifted to focus on attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED). Despite demonstrating some efficacy in clinical trials, the development of Dasotraline was ultimately discontinued by Sunovion Pharmaceuticals after receiving a Complete Response Letter from the U.S. Food and Drug Administration (FDA) for its ADHD application and subsequently withdrawing the New Drug Applications (NDAs) for both ADHD and BED. This technical guide provides a comprehensive overview of the discovery and development history of Dasotraline, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Discovery and Rationale

Dasotraline, chemically known as (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1][2] The rationale for its development stemmed from the hypothesis that a "triple reuptake inhibitor" or SNDRI, by modulating the levels of three key neurotransmitters implicated in mood and behavior, could offer a broader spectrum of therapeutic activity compared to more selective agents.[2][3]

The initial therapeutic target for Dasotraline was major depressive disorder (MDD).[2][3] Preclinical studies indicated its potential as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine.[3] However, development for this indication was discontinued, and the focus shifted to ADHD and BED, conditions where dopaminergic and noradrenergic pathways are strongly implicated.[2][4]

Mechanism of Action

Dasotraline functions by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

Signaling Pathway of Dasotraline

Caption: Dasotraline's inhibition of monoamine transporters.

Preclinical Pharmacology

In Vitro Transporter Binding and Function

-

Experimental Protocol: Radiometric Functional Uptake Assays

-

Objective: To determine the inhibitory potency of Dasotraline on human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).

-

Methodology: Stably transfected cell lines expressing the respective human transporters were used. The assay measures the uptake of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into the cells in the presence of varying concentrations of Dasotraline. The concentration of Dasotraline that inhibits 50% of the specific uptake (IC50) is then determined.

-

-

Results:

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 3[5] |

| Norepinephrine Transporter (NET) | 4[5] |

| Serotonin Transporter (SERT) | 15[5] |

In Vivo Animal Models

-

Experimental Protocol: Rat Delay Discounting Test

-

Objective: To assess the effect of Dasotraline on impulsive choice, a behavioral paradigm relevant to ADHD.

-

Methodology: In this task, rats are trained to choose between a small, immediate reward and a larger, delayed reward. The delay to the larger reward is systematically varied. A reduction in the choice of the small, immediate reward is interpreted as a decrease in impulsivity.

-

-

Results: Administration of Dasotraline in rats significantly increased the percentage of choices for the delayed reward, indicating a reduction in impulsive behavior.[6]

-

Experimental Protocol: Rat Microdialysis

-

Objective: To measure the effect of Dasotraline on extracellular neurotransmitter concentrations in specific brain regions.

-

Methodology: Microdialysis probes were implanted in the prefrontal cortex and striatum of rats. Following administration of Dasotraline, dialysate samples were collected and analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of dopamine, norepinephrine, and serotonin.

-

-

Results: Dasotraline produced sustained increases in dopamine and norepinephrine concentrations in both the prefrontal cortex and striatum for over four hours. The effect on serotonin levels was less potent.[5]

Pharmacokinetics

Dasotraline is characterized by a unique pharmacokinetic profile with slow absorption and a long elimination half-life.[4][7] This profile allows for stable plasma concentrations over a 24-hour dosing interval with once-daily administration.[4][7]

| Parameter | Value |

| Mean Apparent Half-life | 47 hours[4][7] |

| Time to Steady-State | Approximately 10 days[4][7] |

Clinical Development

The clinical development of Dasotraline focused primarily on ADHD in both pediatric and adult populations, and on BED in adults.

Dasotraline Drug Development Workflow

References

- 1. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity… [ouci.dntb.gov.ua]

- 2. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Randomized, Placebo-Controlled Laboratory Classroom Study of the Efficacy and Safety of Dasotraline in Children With ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dasotraline in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasotraline is a novel dopamine and norepinephrine reuptake inhibitor that has been investigated for the treatment of various central nervous system disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD)[1]. Accurate quantification of Dasotraline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, which are essential components of the drug development process[2]. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dasotraline in human plasma. The protocol has been validated to ensure reliability, precision, and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for Dasotraline quantification in human plasma.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Chromatography | |

| HPLC System | Not specified |

| Column | Betasil Silica column[3] |

| Mobile Phase | Not specified |

| Flow Rate | Not specified |

| Injection Volume | 40 µL[3] |

| Retention Time | ~3.1 min for Dasotraline and IS[3] |

| Mass Spectrometry | |

| Detection | MS/MS[3] |

| Ionization Mode | Not specified, likely ESI positive |

| Monitored Transitions | Dasotraline: m/z 275 → 159[3] |

| d4-13C4-dasotraline (IS): m/z 283 → 160[3] |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Linear Range | 5-5000 pg/mL[3] |

| Correlation Coefficient (r) | ≥ 0.999[3] |

| Precision & Accuracy | |

| Intra-run Precision (%CV) | ≤ 7.3% (n=6)[3] |

| Intra-run Accuracy | 94.4-101.0% of nominal[3] |

| Inter-run Precision (%CV) | ≤ 4.7% (n=18)[3] |

| Inter-run Accuracy | 96.1-99.8% of nominal[3] |

| Stability | |

| Freeze/Thaw Stability | Stable for 8 cycles[3] |

| Bench-Top Stability | Stable for 29 hours[3] |

| Long-Term Storage | Stable for up to 977 days at -20°C and -70°C[3] |

Experimental Protocol

This section provides a detailed methodology for the quantification of Dasotraline in human plasma samples based on the validated LC-MS/MS method.

1. Materials and Reagents

-

Dasotraline reference standard

-

d4-13C4-dasotraline (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Sodium bicarbonate solution (0.5 M)

-

Hexane (containing 0.7% sec-butyl alcohol)

-

Acetonitrile (containing 0.1% formic acid)

-

HPLC grade water

-

Methanol

2. Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Dasotraline and the internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Dasotraline by serial dilution of the primary stock solution with an appropriate solvent to cover the calibration curve range (5-5000 pg/mL).

-

Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples to room temperature.

-

To a 0.500 mL aliquot of plasma, add the internal standard working solution.

-

Add 0.20 mL of 0.5 M sodium bicarbonate solution and vortex briefly.[3]

-

Add 3 mL of hexane containing 0.7% sec-butyl alcohol.[3]

-

Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 150 µL of acetonitrile containing 0.1% formic acid.[3]

-

Vortex the reconstituted sample to ensure complete dissolution.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Set up the HPLC and mass spectrometer with the conditions specified in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 40 µL of the prepared sample into the LC-MS/MS system.[3]

-

Acquire data in the Multiple Reaction Monitoring (MRM) mode for the transitions of Dasotraline and the IS.

5. Data Analysis

-

Integrate the peak areas of Dasotraline and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Dasotraline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Caption: Experimental workflow for Dasotraline quantification.

Caption: Validation and application of the analytical method.

References

Application Notes and Protocols for Microdialysis Studies with Dasotraline Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to evaluate the effects of Dasotraline on extracellular neurotransmitter levels, particularly dopamine (DA) and norepinephrine (NE).

Introduction

Dasotraline is a novel dual dopamine and norepinephrine reuptake inhibitor (DNRI) characterized by its slow absorption and long elimination half-life, which results in stable plasma concentrations over a 24-hour period with once-daily dosing.[1][2] Preclinical microdialysis studies in rats have demonstrated that Dasotraline administration leads to sustained increases in extracellular levels of DA and NE in key brain regions such as the prefrontal cortex and striatum.[3] This makes in vivo microdialysis an essential technique for characterizing the pharmacodynamic profile of Dasotraline and understanding its mechanism of action in relevant brain circuits.

Quantitative Data Summary

The following tables summarize key quantitative data related to Dasotraline's pharmacological profile, providing a basis for dose selection and experimental design in microdialysis studies.

Table 1: In Vitro Transporter Inhibition

| Transporter | IC₅₀ (nM) |

| Dopamine (hDAT) | 3 |

| Norepinephrine (hNET) | 4 |

| Serotonin (hSERT) | 15 |

Source: Schreiber et al., 2022[3]

Table 2: In Vivo Transporter Occupancy in Mice

| Transporter | TO₅₀ (ng/mL) |

| Dopamine (DAT) | 32 |

| Norepinephrine (NET) | 109 |

| Serotonin (SERT) | 276 |

TO₅₀: Plasma concentration required for 50% transporter occupancy. Source: Schreiber et al., 2022[3]

Table 3: Dasotraline Pharmacokinetic Parameters in Humans (Adults)

| Parameter | Value |

| Time to Maximum Concentration (tₘₐₓ) | 10-12 hours |

| Elimination Half-life (t₁/₂) | 47-77 hours |

Source: Chen et al., 2016; Hopkins et al., 2016[4]

Experimental Protocols

This section outlines a detailed protocol for an in vivo microdialysis experiment in rats to assess the effect of Dasotraline on extracellular dopamine and norepinephrine levels. This protocol is a synthesized example based on established methodologies for similar compounds.

Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

-

Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery.

Surgical Implantation of Microdialysis Guide Cannula

-

Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull above the target brain region (e.g., striatum or prefrontal cortex).

-

Implant a guide cannula (e.g., CMA 12) to the desired coordinates.

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

-

Post-operative Care:

-

Administer analgesic medication as per veterinary guidelines.

-

Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

-

Microdialysis Experiment

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff) through the guide cannula into the target brain region.

-

Perfusion:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

-

-

Baseline Sample Collection:

-

Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter concentrations.

-

-

Dasotraline Administration:

-

Administer Dasotraline via an appropriate route (e.g., subcutaneous or intraperitoneal injection). The dose should be selected based on the quantitative data provided (e.g., 1-10 mg/kg).

-

-

Post-administration Sample Collection:

-

Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 4-6 hours to monitor the time-course of Dasotraline's effect on neurotransmitter levels.

-

-

Sample Handling:

-

Collect dialysates in vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.

-

Immediately freeze the samples on dry ice and store them at -80°C until analysis.

-

Analytical Procedure

-

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard and sensitive method for the quantification of dopamine and norepinephrine in microdialysates. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

-

HPLC-ECD System:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A buffered solution containing an ion-pairing agent and an organic modifier.

-

Electrochemical Detector: A glassy carbon electrode set at an appropriate oxidative potential.

-

-

Quantification:

-

Generate a standard curve with known concentrations of DA and NE.

-

Calculate the concentration of neurotransmitters in the dialysate samples by comparing their peak areas to the standard curve.

-

-

Data Analysis:

-